Potassium D-tartrate monobasic

Descripción general

Descripción

Potassium D-tartrate monobasic, also known as potassium tartrate, is a potassium salt of tartaric acid. This compound is widely used in various industries due to its unique chemical properties. It is a white, crystalline powder that is highly soluble in water and has a slightly acidic taste. Potassium tartrate is commonly found in baking powder and is used as a leavening agent in baking. It also has applications in the pharmaceutical and chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium tartrate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction is as follows:

C4H6O6+2KOH→K2C4H4O6+2H2O

This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.

Industrial Production Methods: In industrial settings, potassium tartrate is produced by reacting potassium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is purified through crystallization. The industrial process ensures high purity and yield, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Potassium tartrate undergoes several types of chemical reactions, including:

Oxidation: Potassium tartrate can be oxidized to produce potassium oxalate and carbon dioxide.

Reduction: It can be reduced to produce tartaric acid.

Substitution: Potassium tartrate can react with acids to form tartaric acid and the corresponding potassium salt of the acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction.

Substitution: Hydrochloric acid can be used to substitute the potassium ion with a hydrogen ion.

Major Products Formed:

Oxidation: Potassium oxalate and carbon dioxide.

Reduction: Tartaric acid.

Substitution: Tartaric acid and potassium chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and Basic Information

- Chemical Formula : C₄H₅O₆K

- Molecular Weight : 188.18 g/mol

- CAS Number : 57341-16-9

Biochemical Research Applications

Potassium D-tartrate monobasic serves as a biochemical reagent in various research contexts:

- Chelation Agent : It is used as a chelator in biochemical assays to bind metal ions, facilitating various enzymatic reactions .

- Nanoparticle Synthesis : The compound has been employed in the synthesis of nanoparticles, such as gold and platinum nanoparticles, through reduction reactions . This application is significant in materials science and nanotechnology.

Case Study: Nanoparticle Synthesis

In a study on the synthesis of gold nanoparticles, potassium D-tartrate was used as a reducing agent. The process involved mixing gold chloride with potassium D-tartrate under controlled conditions, resulting in stable gold nanoparticles that exhibited unique optical properties. This method highlights the compound's utility in producing materials for electronic and biomedical applications.

Pharmaceutical Applications

This compound has notable pharmaceutical applications:

- Drug Formulation : It is utilized as an excipient in drug formulations due to its stabilizing properties . Its ability to maintain pH levels makes it suitable for various pharmaceutical preparations.

- Antimicrobial Activity : Research indicates that potassium D-tartrate exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

A study investigating the antimicrobial effects of potassium D-tartrate found that it inhibited the growth of several bacterial strains. This property suggests potential applications in developing preservative formulations or therapeutic agents against bacterial infections.

Food Science Applications

In food science, this compound is recognized for its role as a food additive:

- Stabilizer and Thickener : It is commonly used as a stabilizer in food products, enhancing texture and consistency.

- pH Control Agent : The compound helps regulate acidity levels in various food formulations, contributing to flavor and preservation.

Data Table: Applications in Food Science

| Application Type | Description | Example Products |

|---|---|---|

| Stabilizer | Enhances texture and consistency | Sauces, dressings |

| pH Control Agent | Regulates acidity levels | Jams, jellies |

| Antimicrobial Agent | Preserves food by inhibiting microbial growth | Packaged foods |

Analytical Chemistry Applications

In analytical chemistry, this compound is employed for:

- Reagent in Titrations : It serves as a reagent in various titration methods due to its ability to form stable complexes with metal ions .

- Sample Preparation : The compound is used in preparing samples for chromatographic analysis, enhancing the separation of components .

Case Study: Titration Methodology

A recent analytical study utilized this compound in a titration method to determine the concentration of calcium ions in dairy products. The results demonstrated accurate quantification of calcium levels, showcasing its effectiveness as a reagent.

Mecanismo De Acción

Potassium tartrate can be compared with other similar compounds such as sodium tartrate and ammonium tartrate. While all these compounds are salts of tartaric acid, they differ in their solubility, reactivity, and applications. Potassium tartrate is preferred in baking due to its high solubility and ability to produce carbon dioxide efficiently. Sodium tartrate is often used in analytical chemistry, while ammonium tartrate finds applications in the textile industry.

Comparación Con Compuestos Similares

- Sodium tartrate

- Ammonium tartrate

- Calcium tartrate

Potassium tartrate stands out due to its versatility and wide range of applications across different industries. Its unique properties make it an essential compound in both scientific research and industrial processes.

Actividad Biológica

Potassium D-tartrate monobasic, commonly referred to as potassium acid tartrate or cream of tartar, is a potassium salt of tartaric acid with the chemical formula . This compound has garnered attention in various fields, including food science, pharmacology, and biochemistry, due to its diverse biological activities and applications.

1. Metabolism and Pharmacokinetics

Research indicates that the metabolism of potassium D-tartrate is species-dependent. In humans, only about 12% of orally administered tartrate appears in urine, suggesting limited systemic availability and passive absorption. In contrast, intravenous administration leads to a higher recovery rate of approximately 66% in urine, indicating more efficient renal excretion .

The compound is primarily metabolized in the gastrointestinal tract by colonic bacteria, which ferment tartrate into short-chain fatty acids (SCFAs). Notably, l(+)–tartrate is metabolized more rapidly than d(–)–tartrate . In terms of toxicity, studies show a low oral toxicity profile with an LD50 value greater than 4,000 mg/kg in mice . Chronic studies have established a no-observed-adverse-effect level (NOAEL) of 60 mg/kg body weight per day for monopotassium D-tartrate based on kidney histological alterations observed at higher doses .

2. Toxicological Profile

The toxicological assessment of potassium D-tartrate reveals minimal concerns regarding genotoxicity and carcinogenicity. The European Food Safety Authority (EFSA) concluded that there are no indications of genotoxic potential associated with tartaric acid and its salts . Additionally, chronic exposure studies in rats have not indicated significant adverse effects on reproductive organs or developmental toxicity .

Table 1: Toxicological Data Summary

| Parameter | Value/Observation |

|---|---|

| Oral LD50 (mice) | > 4,000 mg/kg |

| NOAEL (rats) | 60 mg/kg bw/day |

| Genotoxicity | No significant effects observed |

| Carcinogenicity | No evidence found |

3. Biological Functions and Applications

Potassium D-tartrate is widely used in the food industry as a stabilizer and pH control agent. It acts as an antimicrobial agent and has been utilized in wine production to prevent tartrate crystallization during fermentation processes . Its role as a food additive is supported by its approval from regulatory bodies such as the FDA.

In addition to its applications in food science, potassium D-tartrate has historical significance in medicine. It has been used as a laxative and is recognized as an over-the-counter drug in Japan . Recent studies have also explored its potential use in non-hormonal contraceptive formulations .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of potassium D-tartrate:

- A study examining the metabolic pathways of tartaric acid found that fermentation by gut microbiota results in beneficial SCFAs that can be absorbed by the colon, potentially contributing to gut health .

- In clinical settings, potassium D-tartrate's low toxicity profile makes it suitable for various applications without significant risk to human health .

- Research into its use in wine stabilization demonstrated that fluidized bed crystallization could effectively remove unstable potassium bitartrate from wines, enhancing quality while reducing energy costs associated with traditional methods .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Metabolism | Limited absorption; fermentation to SCFAs |

| Toxicity | Low toxicity; safe for consumption |

| Food Applications | Used as stabilizer and pH control agent |

| Wine Production | Effective removal of potassium bitartrate |

Propiedades

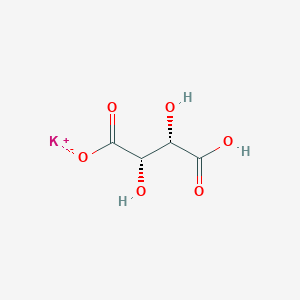

IUPAC Name |

potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNRZGSIGMXFH-YGEZSCCGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635623 | |

| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57341-16-9 | |

| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.